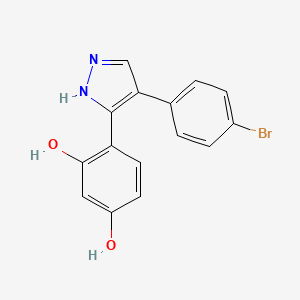
4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a type of therapeutic compound . It is a 4-substituted-6-isopropyl-benzene 1,3-diol compound, which is known to inhibit heat shock protein 90 (HSP90) function .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy . These techniques can confirm the chemical structures of synthesized compounds .Chemical Reactions Analysis
The compound “4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” may undergo various chemical reactions. For instance, it may participate in free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its photophysical properties, such as its molar extinction coefficients, fluorescence quantum yields, and lifetimes, can be determined and compared with those of similar compounds . Its electrochemical behaviors can also be examined using cyclic voltammetry .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of novel compounds that have shown promising antimicrobial activity against bacterial and fungal strains . These compounds could potentially be developed into new antimicrobial agents to fight against biofilm-associated infections .
Antioxidant Activity
The compound has been involved in the synthesis of derivatives that have demonstrated antioxidant activity . These derivatives were tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which include this compound, have shown significant antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .
Anticancer Agents
The compound has been used in the synthesis of benzimidazole scaffolds, which have shown prospective anticancer activity . The synthesized compounds were evaluated for their in vitro anticancer activity against cancer cell lines .
Development of Adsorption Membranes
The compound can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .
Fabrication of Organic Light Emitting Diodes (OLEDs)
This compound can also be used in the fabrication of pyridine-based high-efficiency organic light emitting diodes (OLEDs) .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRQICJTLTLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

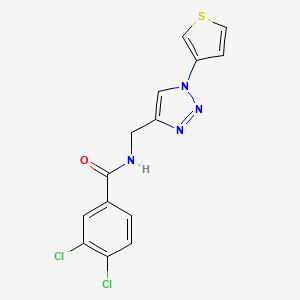
![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)
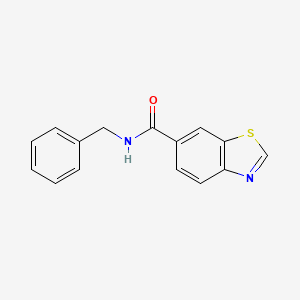
![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)
![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)

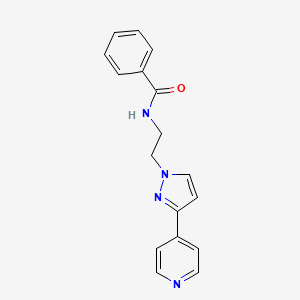
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2450384.png)
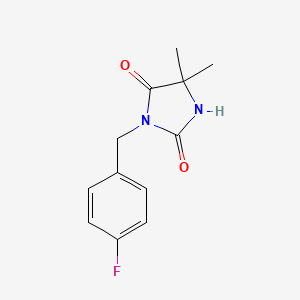
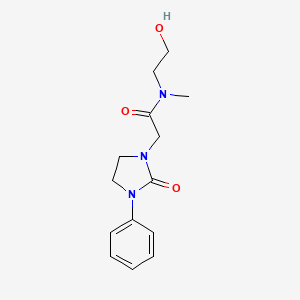
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)
